Cas no 53907-29-2 (L-Cysteine,N-[(phenylmethoxy)carbonyl]-)

L-Cysteine,N-[(phenylmethoxy)carbonyl]- structure
53907-29-2 structure
Product Name:L-Cysteine,N-[(phenylmethoxy)carbonyl]-
CAS No:53907-29-2
MF:C11H13NO4S
MW:255.29022192955
CID:368418
PubChem ID:279357
Update Time:2025-04-19

L-Cysteine,N-[(phenylmethoxy)carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,N-[(phenylmethoxy)carbonyl]-
    • 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid
    • benzyloxycarbonylcysteine
    • CBz-L-Cys-OH
    • N-carbobenzoxycysteine
    • N-Cbz-L-Cys-OH
    • N-CBz-L-cysteine
    • N-Z-L-cysteine
    • 96289-13-3
    • AB76738
    • EN300-6747059
    • 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-SULFANYLPROPANOIC ACID
    • N-[(Benzyloxy)carbonyl]cysteine #
    • CBZ-L-CYS
    • 2-(((Benzyloxy)carbonyl)amino)-3-mercaptopropanoicacid
    • SCHEMBL2416694
    • AB85557
    • 53907-29-2
    • NSC129835
    • N-carbobenzyloxy-cysteine
    • NSC-129835
    • 2-(((Benzyloxy)carbonyl)amino)-3-mercaptopropanoic acid
    • CBZ-D-CYS
    • UNLYAPBBIOKKDC-UHFFFAOYSA-N
    • AKOS015904642
    • Inchi: 1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)
    • InChI Key: UNLYAPBBIOKKDC-UHFFFAOYSA-N
    • SMILES: SCC(C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.05659
  • Monoisotopic Mass: 255.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 76.6Ų

Experimental Properties

  • PSA: 75.63
  • LogP: 1.68670

L-Cysteine,N-[(phenylmethoxy)carbonyl]- Pricemore >>

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